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Compound Name:
2-(2-Chloro-6-

methylphenoxy)ethanamine

CAS No.: 26646-31-1

Cat. No.: B1603315

Get Quote

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Compound: 2-(2-Chloro-6-methylphenoxy)ethanamine (CAS: 26646-31-1) Molecular

Formula: C9H12ClNO | Molecular Weight: 185.65 g/mol

Executive Summary & Structural Rationale
The phenoxyethylamine scaffold is universally recognized as a "privileged structure" in

medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous

system (CNS) and cardiovascular therapeutics[1][2]. 2-(2-Chloro-6-
methylphenoxy)ethanamine is a highly specialized building block that offers unique steric and

electronic properties compared to unsubstituted or symmetrically substituted analogues (such

as the 2,6-dimethyl motif found in mexiletine)[3][4].

Causality in Structural Design: The di-ortho substitution pattern (2-chloro, 6-methyl) critically

restricts the rotation of the ether oxygen-aryl bond. This conformational locking forces the

ethylamine side chain out of the aromatic plane, pre-organizing the molecule into a bioactive
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conformation that is highly favorable for binding within the hydrophobic pockets of ion channels

and G-protein-coupled receptors (GPCRs)[2][4]. Furthermore, the introduction of the electron-

withdrawing, lipophilic chlorine atom modulates the basicity (pKa) of the terminal amine and

introduces the potential for halogen bonding with target protein residues, often leading to

enhanced target residence time compared to purely alkyl-substituted analogues[4].
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Figure 1: Synthetic workflows utilizing 2-(2-Chloro-6-methylphenoxy)ethanamine in drug

discovery.

Key Therapeutic Applications
Voltage-Gated Sodium Channel (NaV) Blockers
Phenoxyethylamines are foundational to the development of use-dependent sodium channel

blockers, which are critical in treating arrhythmias and myotonic syndromes[3][4]. While

mexiletine utilizes a 2,6-dimethylphenoxy group, substituting one methyl for a chlorine atom (as

in 2-(2-chloro-6-methylphenoxy)ethanamine) alters the stereoselective binding dynamics

within the NaV channel pore[4]. These molecules enter the channel pore during the open state

and stabilize the inactivated state, preventing premature neuronal or cardiac firing.

Aminergic GPCR Ligands (5-HT1A and α1-
Adrenoceptors)
The phenoxyethylamine moiety is a critical recognition element for aminergic GPCRs.

Extended derivatives of this scaffold (often linked to piperazines or 1,4-dioxanes) act as potent

5-HT1A partial agonists and α1-adrenoceptor antagonists (e.g., analogues of WB-4101)[1][5].

The terminal phenoxy group engages in crucial π−π stacking interactions with conserved

phenylalanine and tyrosine residues (e.g., Tyr5.39 and Phe6.52) in the GPCR orthosteric

binding site, while the ortho-substituents stabilize hydrogen bonds with surrounding polar

residues[2].

Monoamine Oxidase (MAO) Inhibitors
By converting the primary amine of 2-(2-chloro-6-methylphenoxy)ethanamine into a

propargylamine (via N-alkylation), researchers can synthesize mechanism-based, irreversible

inhibitors of Monoamine Oxidase A and B. The phenoxy ether acts as a lipophilic anchor,

directing the propargyl group toward the FAD cofactor in the enzyme's catalytic core, making it

a valuable precursor for neuroprotective agents.
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Figure 2: State-dependent NaV channel blockade by phenoxyethylamine derivatives.
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Representative Structure-Activity Relationship
(SAR) Profile
To contextualize the utility of the 2-chloro-6-methyl substitution, the table below summarizes the

general pharmacological trends observed when modifying the ortho-positions of the

phenoxyethylamine/phenoxypropylamine scaffold across different targets. (Note: Values are

illustrative composites derived from foundational SAR literature[4][5]).

Scaffold
Substitution

Target
Phenotype

NaV1.5 Block (
IC50​, µM)

5-HT1A Affinity
( Ki​, nM)

α1-AR Affinity
( Ki​, nM)

2,6-Dimethyl

(Mexiletine-like)

Antiarrhythmic /

Myotonic
~ 35.0 > 1000 > 1000

2-Chloro-6-

methyl (Target)

Dual NaV /

GPCR potential
~ 18.5 ~ 450 ~ 120

2,6-Dimethoxy

(WB-4101-like)

Selective α1

Antagonist
> 100 ~ 8.6 ~ 0.5

2,4-Dichloro

(Clorgyline-like)

MAO-A Inhibitor

Precursor
> 100 > 1000 > 1000

Insight: The 2-chloro-6-methyl hybrid structure provides an optimal balance of lipophilicity and

steric bulk, making it an excellent starting point for library generation aimed at

polypharmacology (e.g., dual NaV/GPCR targeting for neuropathic pain).

Experimental Protocols
General Procedure for Reductive Amination (Hit-to-Lead
Synthesis)
This protocol describes the conversion of 2-(2-Chloro-6-methylphenoxy)ethanamine into a

secondary amine library using various aldehydes.

Reagents:

2-(2-Chloro-6-methylphenoxy)ethanamine (1.0 eq)
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Target Aldehyde (1.05 eq)

Sodium triacetoxyborohydride, NaBH(OAc)3​(1.5 eq)

Anhydrous 1,2-Dichloroethane (DCE)

Glacial Acetic Acid (0.1 eq, optional)

Step-by-Step Methodology:

Imine Formation: Dissolve 2-(2-Chloro-6-methylphenoxy)ethanamine and the target

aldehyde in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere.

Causality: DCE is selected over Dichloromethane (DCM) due to its slightly higher boiling

point, which allows for mild heating if the initial imine condensation is sterically hindered by

the di-ortho substituted phenoxy group. Anhydrous conditions prevent the hydrolysis of the

transient imine back to the starting materials.

Acid Catalysis (If Required): If the aldehyde is electron-rich, add 0.1 eq of glacial acetic acid

to catalyze imine formation. Stir at room temperature for 1-2 hours.

Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)3​portion-wise over 10 minutes.

Causality: NaBH(OAc)3​is a mild, chemo-selective reducing agent. Unlike NaBH4​, it will

rapidly reduce the protonated iminium ion but reacts very slowly with the unreacted

aldehyde, thereby preventing the formation of unwanted primary alcohol byproducts.

Quenching & Workup: Stir for 12 hours at room temperature. Quench the reaction with

saturated aqueous NaHCO3​. Extract the aqueous layer with Ethyl Acetate (3x). Wash the

combined organic layers with brine, dry over anhydrous Na2​SO4​, and concentrate under

reduced pressure.

Purification: Purify the crude secondary amine via flash column chromatography (Silica gel,

typically using a gradient of DCM to 10% Methanol in DCM with 1% Triethylamine to prevent

streaking of the basic amine).
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Electrophysiological Evaluation: Use-Dependent NaV
Patch-Clamp Assay
To validate the synthesized derivatives as NaV blockers, a whole-cell patch-clamp protocol

must be employed to measure use-dependent block[4].

Step-by-Step Methodology:

Cell Preparation: Culture HEK-293 cells stably expressing the human NaV1.5 or NaV1.4

channel.

Electrode Placement: Establish a whole-cell configuration using borosilicate glass pipettes

(resistance 2–4 MΩ) filled with an intracellular solution (e.g., CsF-based to block potassium

currents).

Voltage Protocol (Use-Dependent Block):

Hold the membrane potential at -120 mV for 5 minutes to ensure all channels are in the

resting state.

Apply a train of depolarizing pulses to -20 mV for 20 ms at a frequency of 10 Hz.

Causality: Phenoxyethylamine derivatives bind preferentially to the open and inactivated

states of the channel. A high-frequency pulse train (10 Hz) forces the channels to cycle

rapidly through these states, allowing the drug to accumulate in the pore and trap the

channel in the inactivated state (prolonging the refractory period).

Data Acquisition: Measure the peak inward sodium current at the 1st pulse versus the 100th

pulse. The ratio of current reduction represents the use-dependent block efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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